1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with an aminophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as dapsone act against bacteria and protozoa by inhibiting the synthesis of dihydrofolic acid . This suggests that 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid might have a similar target.
Mode of Action
It can be inferred from similar compounds that it may inhibit the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may affect the folic acid synthesis pathway, which is crucial for the growth and reproduction of bacteria and protozoa .
Pharmacokinetics
Similar compounds are known to be metabolized and excreted by the body
Result of Action
Based on its potential mode of action, it can be inferred that it may inhibit the growth and reproduction of bacteria and protozoa by interfering with folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: This compound also features an aminophenyl group and has been studied for its antimicrobial and anticancer properties.
4-Aminophenylacetic acid: This compound is used as an inhibitor of the epithelial peptide transporter PepT1 and has applications in biochemical research.
Uniqueness: 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDCLJIHYNEQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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